molecular formula C7H11NO3S2 B13977529 4-(2-Hydroxypropan-2-yl)thiophene-2-sulfonamide

4-(2-Hydroxypropan-2-yl)thiophene-2-sulfonamide

Cat. No.: B13977529
M. Wt: 221.3 g/mol
InChI Key: SERKAZFFYZRLEK-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is an organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors under specific conditions. One common method includes the use of a thiophene sulfonyl chloride intermediate, which reacts with an appropriate alcohol to introduce the hydroxy group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of 4-(1-Keto-1-methylethyl)-2-thiophenesulfonamide.

    Reduction: Formation of 4-(1-Hydroxy-1-methylethyl)-2-thiophenamine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester: Similar in structure but with an imidazole ring instead of a thiophene ring.

    Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is unique due to the combination of its thiophene ring and sulfonamide group, which imparts distinct electronic and steric properties. These features make it a valuable compound for developing new materials and exploring novel biological activities.

Properties

Molecular Formula

C7H11NO3S2

Molecular Weight

221.3 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C7H11NO3S2/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11)

InChI Key

SERKAZFFYZRLEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=C1)S(=O)(=O)N)O

Origin of Product

United States

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